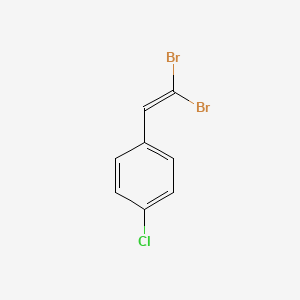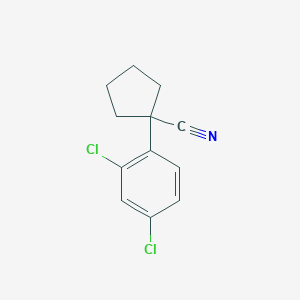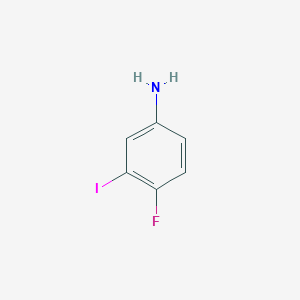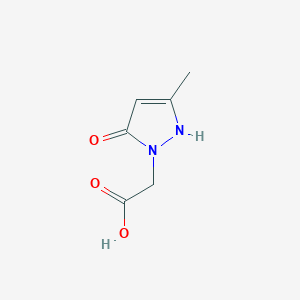
1-Chloro-4-(2,2-dibromoethenyl)benzene
Overview
Description
1-Chloro-4-(2,2-dibromoethenyl)benzene is an organic compound with the molecular formula C8H5Br2Cl. It is used in various fields, including the synthesis of polymers, dyes, and pharmaceuticals. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a dibromoethenyl group.
Preparation Methods
The synthesis of 1-Chloro-4-(2,2-dibromoethenyl)benzene typically involves the bromination of 1-chloro-4-vinylbenzene. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic addition of bromine to the vinyl group . Industrial production methods may vary, but they generally follow similar principles of bromination and chlorination reactions.
Chemical Reactions Analysis
1-Chloro-4-(2,2-dibromoethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, forming simpler hydrocarbons. Common reagents used in these reactions include halogens (e.g., Br2, Cl2), oxidizing agents (e.g., KMnO4, H2O2), and reducing agents (e.g., LiAlH4, NaBH4).
Scientific Research Applications
1-Chloro-4-(2,2-dibromoethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-dibromoethenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (chlorine and bromine) on the benzene ring makes it susceptible to nucleophilic attack, leading to various substitution products. The pathways involved depend on the specific conditions and reagents used in the reactions .
Comparison with Similar Compounds
1-Chloro-4-(2,2-dibromoethenyl)benzene can be compared with similar compounds such as:
1-Chloro-4-(1,2-dibromoethyl)benzene: This compound has a similar structure but differs in the position of the bromine atoms.
1-Bromo-4-(2,2-dichloroethenyl)benzene: This compound has bromine and chlorine atoms in different positions, leading to different chemical properties.
1-Chloro-4-(2,2-dichloroethenyl)benzene: This compound has chlorine atoms instead of bromine, affecting its reactivity and applications
Properties
IUPAC Name |
1-chloro-4-(2,2-dibromoethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2Cl/c9-8(10)5-6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRIRIOOKQBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423676 | |
| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77295-59-1 | |
| Record name | 1-Chloro-4-(2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)




![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)

